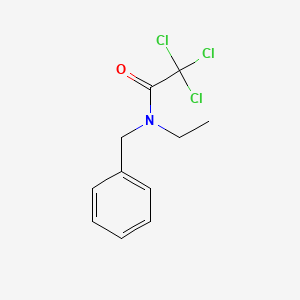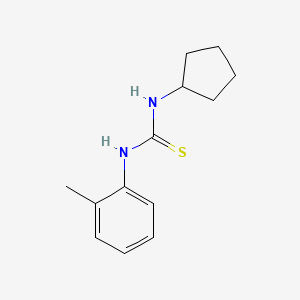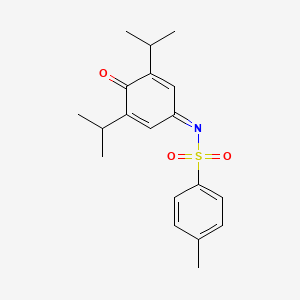
N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied for its unique properties and potential applications in scientific research. DIDS is a member of the class of compounds known as anion transport inhibitors, which are compounds that interfere with the transport of anions across cell membranes.
Mécanisme D'action
The mechanism of action of N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide involves the inhibition of anion transport across cell membranes. N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide binds to the anion transporters and prevents the transport of anions across the membrane. This results in a disruption of the balance of anions across the membrane, which can have a variety of physiological effects depending on the specific transporter being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide depend on the specific anion transporter being inhibited. For example, inhibition of the Cl-/HCO3- exchanger can lead to acidification of the cytoplasm and disruption of intracellular pH regulation. Inhibition of the Cl-/OH- exchanger can lead to changes in the pH of the extracellular fluid and disruption of acid-base balance. Inhibition of the Cl-/NO3- exchanger can lead to changes in neuronal signaling and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide in lab experiments is its specificity for anion transporters. N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide has been shown to selectively inhibit certain anion transporters without affecting others, which allows for more precise studies of the specific transporters being targeted. However, one limitation of using N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide is its potential for off-target effects. N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide has been shown to interact with other proteins and enzymes in addition to anion transporters, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide and related compounds. One area of interest is the development of more specific and potent anion transport inhibitors for use in both basic research and therapeutic applications. Another area of interest is the identification of new anion transporters and the development of tools to study their function and regulation. Additionally, there is a need for further studies on the potential off-target effects of N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide and related compounds to better understand their mechanisms of action and potential limitations in experimental applications.
Méthodes De Synthèse
The synthesis of N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with diisopropylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with cyclohexadienone in the presence of a base to form the final product, N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide has been used extensively in scientific research as a tool to study the transport of anions across cell membranes. It has been shown to inhibit the activity of several anion transporters, including the Cl-/HCO3- exchanger, the Cl-/OH- exchanger, and the Cl-/NO3- exchanger. N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide has also been used to study the role of anion transporters in various physiological processes, such as acid-base balance, fluid secretion, and neuronal signaling.
Propriétés
IUPAC Name |
4-methyl-N-[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)20-24(22,23)16-8-6-14(5)7-9-16/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHJGXAPPCQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-[4-oxo-3,5-bis(propan-2-YL)cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



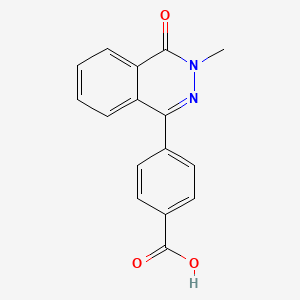
![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
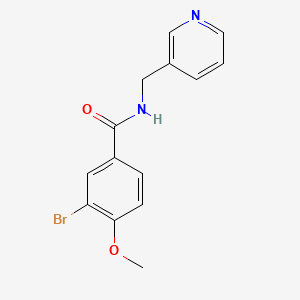
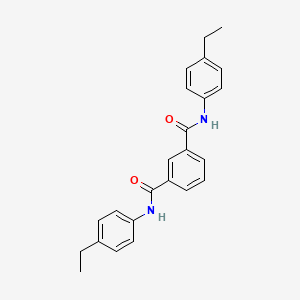
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)


![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
